An In-Depth Technical Guide to 3'-Methoxybiphenyl-4-boronic acid pinacol ester (CAS 1565857-83-1)
An In-Depth Technical Guide to 3'-Methoxybiphenyl-4-boronic acid pinacol ester (CAS 1565857-83-1)
This guide provides an in-depth technical overview of 3'-Methoxybiphenyl-4-boronic acid pinacol ester, a key building block for researchers in organic synthesis, medicinal chemistry, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the rationale for its application in catalysis, and its strategic importance in the development of complex molecules.
Core Profile and Physicochemical Characteristics
3'-Methoxybiphenyl-4-boronic acid pinacol ester belongs to the class of organoboron compounds, specifically arylboronic acid esters. The structure features a biphenyl scaffold, which is a privileged motif in medicinal chemistry, functionalized with a methoxy group and a boronic acid pinacol ester. The pinacol ester group serves as a robust protecting group for the boronic acid, enhancing its stability, improving its solubility in organic solvents, and facilitating purification compared to the free boronic acid.[1][2]
The methoxy group, a common substituent in pharmaceuticals, can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability.[3] The boronic ester at the 4-position makes this compound an ideal coupling partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1565857-83-1 | [6] |
| Molecular Formula | C₁₉H₂₃BO₃ | Calculated |
| Molecular Weight | 310.20 g/mol | Calculated |
| IUPAC Name | 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Convention |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF, Chloroform) | General property of pinacol boronic esters[7] |
| Stability | More stable than the corresponding free boronic acid; stable to air and moisture for storage and chromatography | [8][9] |
Note: Experimental data such as melting point is not widely available in public literature, a common characteristic for specialized chemical reagents.
Synthesis via Miyaura Borylation: A Protocol and Rationale
The most direct and widely adopted method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction.[1][10] This palladium-catalyzed process involves the cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[9] The reaction exhibits high functional group tolerance, making it superior to methods requiring the pre-formation of highly reactive organometallic species like Grignard or organolithium reagents.[8]
A plausible and efficient synthesis of the title compound starts from the commercially available precursor, 4-bromo-3'-methoxybiphenyl.
Caption: Illustrative workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Miyaura Borylation
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3'-methoxybiphenyl (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), followed by anhydrous 1,4-dioxane (solvent, approx. 0.1 M concentration relative to the aryl bromide).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3'-Methoxybiphenyl-4-boronic acid pinacol ester.[11]
Protocol Rationale (E-E-A-T)
-
Catalyst System (PdCl₂(dppf)): This palladium(II) precatalyst with the dppf ligand is a workhorse for cross-coupling reactions. It is air-stable, easy to handle, and forms the active Pd(0) species in situ. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base (Potassium Acetate, KOAc): A mild base like KOAc is crucial.[9] Its primary role is not to activate the diboron reagent directly, but to facilitate the transmetalation step by forming an acetato-palladium complex. This complex is more reactive towards the boronic ester than the corresponding halide complex.[9] Using a strong base could promote a competing Suzuki-Miyaura side reaction between the newly formed product and any unreacted starting material.
-
Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle. The resulting pinacol esters are generally robust enough for chromatographic purification, a significant advantage over free boronic acids.[8]
-
Solvent (Anhydrous Dioxane): A polar aprotic solvent like dioxane is used for its ability to dissolve the various reagents and its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. It must be anhydrous to prevent hydrolysis of the boronic ester product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 3'-Methoxybiphenyl-4-boronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[12] This reaction forges a new carbon-carbon bond between the biphenyl scaffold of our title compound and an aryl or vinyl (pseudo)halide, providing access to complex, poly-aromatic systems.[4][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a suitable reaction vessel, add 3'-Methoxybiphenyl-4-boronic acid pinacol ester (1.1 eq), the desired aryl or heteroaryl bromide/iodide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Inerting: Establish an inert atmosphere as described previously.
-
Reagent Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq) under argon. Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final coupled product.[14]
Protocol Rationale & Optimization
-
Boronic Ester vs. Acid: While boronic acids are often used, pinacol esters provide superior stability and handling.[15] Importantly, kinetic and computational studies have shown that boronic esters can often participate directly in the transmetalation step without prior hydrolysis, streamlining the reaction.[16]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the organoboron species, forming a more nucleophilic "ate" complex which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[12]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent dissolves the organic reagents and catalyst.
-
Catalyst/Ligand: The choice of palladium source and ligand is critical and substrate-dependent. For simple couplings, Pd(PPh₃)₄ is effective. For more challenging substrates (e.g., aryl chlorides), more sophisticated catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields.[8]
Strategic Importance in Drug Discovery & Materials Science
The 3'-methoxybiphenyl scaffold is a valuable core structure in modern chemistry. Its strategic incorporation can lead to molecules with significant biological activity or desirable material properties.
-
Medicinal Chemistry: The biphenyl framework is recognized as a privileged scaffold in drug design, appearing in numerous approved medications.[5] It provides a rigid, well-defined orientation for appended functional groups to interact with biological targets such as enzymes and receptors. The specific 3'-methoxy substitution pattern can be critical for achieving target selectivity and optimizing pharmacokinetic properties.
-
Materials Science: Biphenyl-containing molecules are foundational to the development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation of the biphenyl system influences the electronic and photophysical properties of the material.[4]
Caption: The strategic role of the title compound as a gateway to valuable scaffolds.
Safety, Handling, and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.
-
Stability: While more robust than free boronic acids, pinacol esters can be susceptible to hydrolysis over long periods or under acidic/basic conditions. Proper storage is key to maintaining reagent integrity.
References
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Bruce H. Lipshutz, et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. [Link]
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PubChem. (n.d.). 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester. PubChem. [Link]
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Royal Society of Chemistry. (2015). Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Organic Syntheses. (n.d.). boronic esters. Organic Syntheses Procedure. [Link]
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Wikipedia. (n.d.). Miyaura borylation. Wikipedia. [Link]
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Sikes. (n.d.). 3''-Methoxybiphenyl-4-boronic Acid Pinacol Ester [1565857-83-1]. Sikes. [Link]
- Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
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PubChemLite. (n.d.). 3'-(methoxycarbonyl)biphenyl-4-boronic acid pinacol ester. PubChemLite. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central - NIH. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. J. Chem. Educ.[Link]
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CHEM 2325 Module 12. (2024). Preparation of Organoboron Reagent for Suzuki Coupling. YouTube. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Biphenylboronic Acid Pinacol Ester in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Dias, D. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central - NIH. [Link]
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Ertl, P., & Rohde, B. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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Dow, G. S., & Hashiguchi, S. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
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